REACTION_SMILES
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[CH3:24][CH2:25][OH:26].[Cl:4][c:5]1[cH:6][cH:7][c:8]([CH2:11][N:12]2[C:13](=[O:14])[c:15]3[cH:16][cH:17][cH:18][cH:19][c:20]3[C:21]2=[O:22])[cH:9][n:10]1.[NH2:2][NH2:3].[OH2:1].[OH2:23]>>[Cl:4][c:5]1[cH:6][cH:7][c:8]([CH2:11][NH2:12])[cH:9][n:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1Cc1ccc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NCc1ccc(Cl)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |